molecular formula C12H18N2O2 B3076076 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one CAS No. 1038924-50-3

5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one

Cat. No.: B3076076
CAS No.: 1038924-50-3
M. Wt: 222.28 g/mol
InChI Key: CMBCCYLGORXTTF-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one is a hydroxypyridinone derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.29 . This compound belongs to a class of molecules known for their metal-chelating properties, particularly iron, due to the hydroxypyridinone core. The piperidinylmethyl substituent at the 2-position enhances lipophilicity, which may improve membrane permeability compared to simpler analogues.

Properties

IUPAC Name

5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-13-9-12(16)11(15)7-10(13)8-14-5-3-2-4-6-14/h7,9,16H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBCCYLGORXTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated precursor of the pyridinone.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperidinylmethyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The compound may influence various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Piperidinylmethyl vs.
  • Nitroimidazole Derivatives (14h): The addition of a nitroimidazole group shifts the activity toward antiviral and antiproliferative roles, likely due to nitro group-mediated redox interactions .

Physicochemical Properties

  • Hydroxy vs. Benzyloxy Protection (IIb): The benzyloxy group in IIb reduces polarity, making it a synthetic intermediate rather than a bioactive molecule. Removal of the benzyl group (e.g., via hydrogenation) restores the hydroxy group, critical for metal chelation .

Spectral Data Comparisons

  • IR Spectroscopy: The target compound’s IR spectrum would show a broad O-H stretch (~3240 cm⁻¹) and C=O ketone vibration (~1635 cm⁻¹), similar to Vc and 14h .
  • NMR Data: The piperidinylmethyl group in the target compound would produce distinct proton signals (e.g., δ 2.50 ppm for N-CH₃) compared to Vc’s phenethylamino protons (δ 7.22–7.48 ppm for aromatic hydrogens) .

Biological Activity

5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one, a synthetic organic compound belonging to the class of pyridinones, has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy in different applications.

Chemical Structure and Synthesis

The compound possesses a hydroxyl group, a methyl group, and a piperidinylmethyl group attached to a pyridinone ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridinone Ring : Through condensation reactions between suitable aldehydes and amines followed by cyclization.
  • Introduction of the Piperidinylmethyl Group : Via nucleophilic substitution reactions.
  • Hydroxylation : Accomplished through selective oxidation of precursor compounds .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and piperidinylmethyl groups are crucial for binding to these targets, modulating their activity, and influencing various biochemical pathways. This modulation can lead to significant biological effects, including anti-inflammatory and antimicrobial activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Activity : The compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In vitro tests indicated that derivatives of similar piperidine compounds demonstrated effective antifungal properties against Candida albicans and other fungal strains .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in different biological contexts:

  • Study on Antibacterial Efficacy : A study evaluated various piperidine derivatives, including this compound, revealing substantial antibacterial activity with inhibition zones reaching up to 24 mm against resistant strains .
  • Evaluation of Antifungal Properties : Another study focused on the antifungal activity of piperidine derivatives, where the compound demonstrated significant inhibition against pathogenic fungi, indicating its potential as a therapeutic agent in treating fungal infections .

Comparison with Similar Compounds

Compound NameStructureAntibacterial ActivityAntifungal Activity
This compoundStructureHigh (MIC 0.0039 - 0.025 mg/mL)Moderate
4-Hydroxy-2-methyl-1-(piperidin-1-ylmethyl)pyridin-3(1H)-one-ModerateLow
5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one-LowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one
Reactant of Route 2
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5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one

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